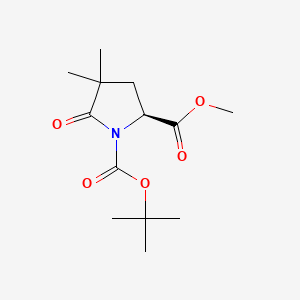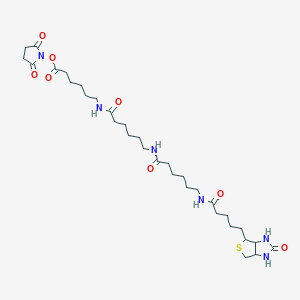
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is a deuterated derivative of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. This compound is a piperazine derivative and a structural analog of acetaminophen . It is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 involves multiple steps. The starting materials typically include bis-(2-chloroethyl)amine hydrochloride and p-aminophenol . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar starting materials and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has a wide range of scientific research applications:
Biology: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research involving this compound includes the development of new drugs and therapeutic agents, particularly in the treatment of pain and inflammation.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. As a structural analog of acetaminophen, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation . The compound’s effects on other molecular targets and pathways are still under investigation, making it a valuable subject for ongoing research.
Comparación Con Compuestos Similares
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 can be compared with other similar compounds, such as:
1-Acetyl-4-(4-hydroxyphenyl)piperazine: The non-deuterated version, which has similar chemical properties but may differ in its pharmacokinetics and stability.
Acetaminophen: A widely used analgesic and antipyretic, structurally similar but with different pharmacological effects.
1-Acetyl-4-(4-nitrophenyl)piperazine: Another piperazine derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into metabolic pathways and improve the stability of the compound in biological systems.
Propiedades
IUPAC Name |
1-[2,2,3,3,5,5,6,6-octadeuterio-4-(4-hydroxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNLFCRZULMKK-COMRDEPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=CC=C(C=C2)O)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)


![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)



